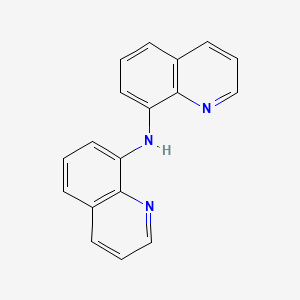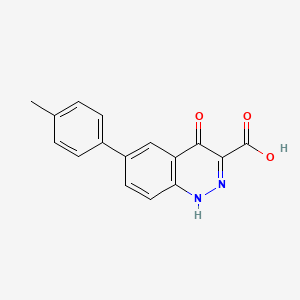
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with a carboxylic acid group at the 3-position and a p-tolyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylglyoxal with Meldrum’s acid and ethyl 2-chloro-3-(arylamino)but-2-enoate in ethanol can yield the desired compound . The reaction is usually carried out at room temperature, and the product is purified through filtration and washing with ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives with hydroxyl groups.
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
科学研究应用
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets are still under investigation, and further research is needed to elucidate its detailed mechanism of action .
相似化合物的比较
4-Quinolone-3-carboxylic acid: Similar in structure but with a quinolone core instead of a cinnoline core.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another related compound with a quinoline core.
6-(p-Tolyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with a quinoline core.
Uniqueness: 4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its cinnoline core, which imparts distinct chemical and biological properties compared to quinoline derivatives
属性
分子式 |
C16H12N2O3 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
6-(4-methylphenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c1-9-2-4-10(5-3-9)11-6-7-13-12(8-11)15(19)14(16(20)21)18-17-13/h2-8H,1H3,(H,17,19)(H,20,21) |
InChI 键 |
OVBHDNPTCANKKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



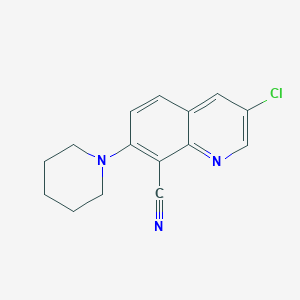

![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)


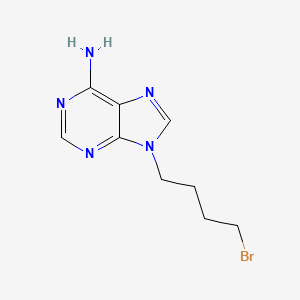
![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)

![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)

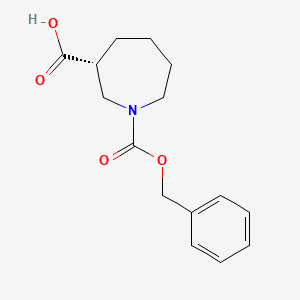
![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
